molecular formula C9H8ClNO3 B14823511 2-Chloro-4-cyclopropoxynicotinic acid

2-Chloro-4-cyclopropoxynicotinic acid

Cat. No.: B14823511
M. Wt: 213.62 g/mol
InChI Key: JUZWKMLXBLGUOX-UHFFFAOYSA-N
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Description

Preparation Methods

One common method involves the use of acetylacetone as an efficient oxidation catalyst for the chlorination process . The reaction conditions often include the use of solvents such as dichloromethane and reagents like thionyl chloride for the chlorination step. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol and a suitable base.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-4-cyclopropoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted nicotinic acid derivatives.

Scientific Research Applications

2-Chloro-4-cyclopropoxynicotinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects through modulation of nicotinic acetylcholine receptors, similar to other nicotinic acid derivatives . These receptors are involved in various physiological processes, including neurotransmission and inflammation. The compound may also influence other signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

2-Chloro-4-cyclopropoxynicotinic acid can be compared with other nicotinic acid derivatives, such as:

The uniqueness of this compound lies in its cyclopropoxy group, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C9H8ClNO3/c10-8-7(9(12)13)6(3-4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

JUZWKMLXBLGUOX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)Cl)C(=O)O

Origin of Product

United States

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